8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile
Overview
Description
8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a quinoline core. This compound has a molecular formula of C11H6BrClN2 and a molecular weight of 281.54 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould-Jacobs Reaction: This method involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and subsequent halogenation to introduce bromine and chlorine atoms.
Friedländer Synthesis: This involves the reaction of 2-aminobenzophenone with aldehydes or ketones under acidic or basic conditions, followed by halogenation.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene to form the quinoline core, followed by halogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: The compound can affect various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family:
8-Bromo-4-chloroquinoline: Lacks the methyl and nitrile groups, making it less versatile in chemical reactions.
5-Methylquinoline-3-carbonitrile: Lacks the bromine and chlorine atoms, affecting its reactivity and applications.
4-Chloro-5-methylquinoline:
Properties
IUPAC Name |
8-bromo-4-chloro-5-methylquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)11-9(6)10(13)7(4-14)5-15-11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAJEWVJBYMXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CC(=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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